

Confirming the Structure of 4-Bromo-3,3-dimethylindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,3-dimethylindoline**

Cat. No.: **B567688**

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the expected structural and spectroscopic features of **4-Bromo-3,3-dimethylindoline**, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific derivative, this guide leverages data from closely related analogs and predictive models to offer a foundational framework for its characterization.

The indoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. The introduction of a bromine atom and two methyl groups at the 3-position of the indoline ring, as in **4-Bromo-3,3-dimethylindoline**, is anticipated to significantly influence its physicochemical and pharmacological properties. Accurate structural elucidation is the first step in unlocking the potential of such novel molecules.

Predicted Spectroscopic and Physical Data

To aid researchers in the identification and confirmation of **4-Bromo-3,3-dimethylindoline**, the following tables summarize its predicted molecular properties and expected spectroscopic data. These values are derived from computational models and comparison with structurally similar compounds, such as 4-bromo-3,3-dimethylindolin-2-one and other bromo-substituted indoline derivatives.[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₁₀ H ₁₂ BrN
Molecular Weight	226.11 g/mol
CAS Number	1227418-26-9
Predicted XlogP	~2.4-3.0
Predicted Boiling Point	~280-300 °C at 760 mmHg
Predicted Density	~1.4-1.5 g/cm ³

Table 1: Predicted Physicochemical Properties of **4-Bromo-3,3-dimethylindoline**.

Nucleus	Predicted Chemical Shift (δ) ppm	Notes
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¹ H NMR		
Aromatic Protons	6.8 - 7.5	Three protons on the benzene ring, likely exhibiting splitting patterns (doublets, triplets) characteristic of a 1,2,4-trisubstituted benzene. The electron-withdrawing bromine atom will influence the chemical shifts.
Methylene Protons (-CH ₂ -)	~3.0 - 3.5	A singlet or two doublets (if diastereotopic) corresponding to the two protons at the 2-position of the indoline ring.
Methyl Protons (-CH ₃)	~1.2 - 1.5	A singlet representing the six protons of the two methyl groups at the 3-position.
Amine Proton (-NH-)	Broad signal, ~3.5 - 5.0	The chemical shift can be highly variable depending on the solvent and concentration.
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¹³ C NMR		
Aromatic Carbons	110 - 150	Six signals are expected for the benzene ring carbons. The carbon bearing the bromine will be significantly shifted.
Quaternary Carbon (-C(CH ₃) ₂ -)	~40 - 50	The carbon at the 3-position bearing the two methyl groups.
Methylene Carbon (-CH ₂ -)	~50 - 60	The carbon at the 2-position of the indoline ring.
Methyl Carbons (-CH ₃)	~20 - 30	A single signal for the two equivalent methyl groups.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **4-Bromo-3,3-dimethylindoline** in CDCl_3 .

Technique	Expected m/z Values	Interpretation
Mass Spectrometry (EI-MS)	225/227	Molecular ion peak (M^+) showing the characteristic isotopic pattern for a compound containing one bromine atom.
210/212	Loss of a methyl group ($[\text{M}-\text{CH}_3]^+$).	
146	Loss of the bromine atom ($[\text{M}-\text{Br}]^+$).	
High-Resolution Mass Spectrometry (HRMS)	Calculated for $[\text{M}+\text{H}]^+$: $\text{C}_{10}\text{H}_{13}\text{BrN}^+$	Precise mass measurement to confirm the elemental composition.

Table 3: Expected Mass Spectrometry Fragmentation for **4-Bromo-3,3-dimethylindoline**.

Experimental Protocols for Structural Elucidation

The definitive confirmation of the structure of **4-Bromo-3,3-dimethylindoline** would rely on a combination of spectroscopic and analytical techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Experiments:

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling constants of the protons.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the connectivity of the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe or direct injection may be used.

Procedure:

- Acquire a full scan mass spectrum to identify the molecular ion peak.
- For HRMS, perform a high-resolution scan to obtain the accurate mass of the molecular ion.

- Perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to support the proposed structure.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

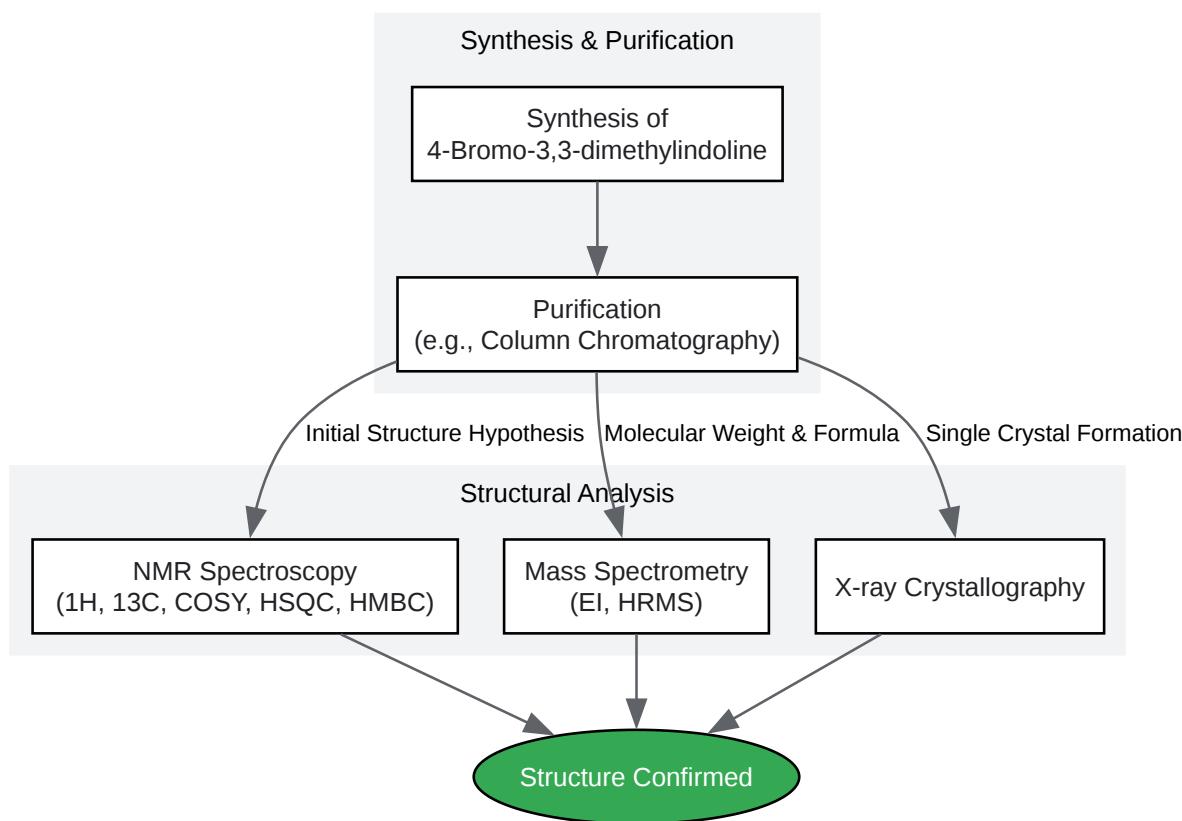
Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.
- Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages. The refined structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualization of Experimental Workflow

The logical flow for the structural elucidation of **4-Bromo-3,3-dimethylindoline** is depicted below.

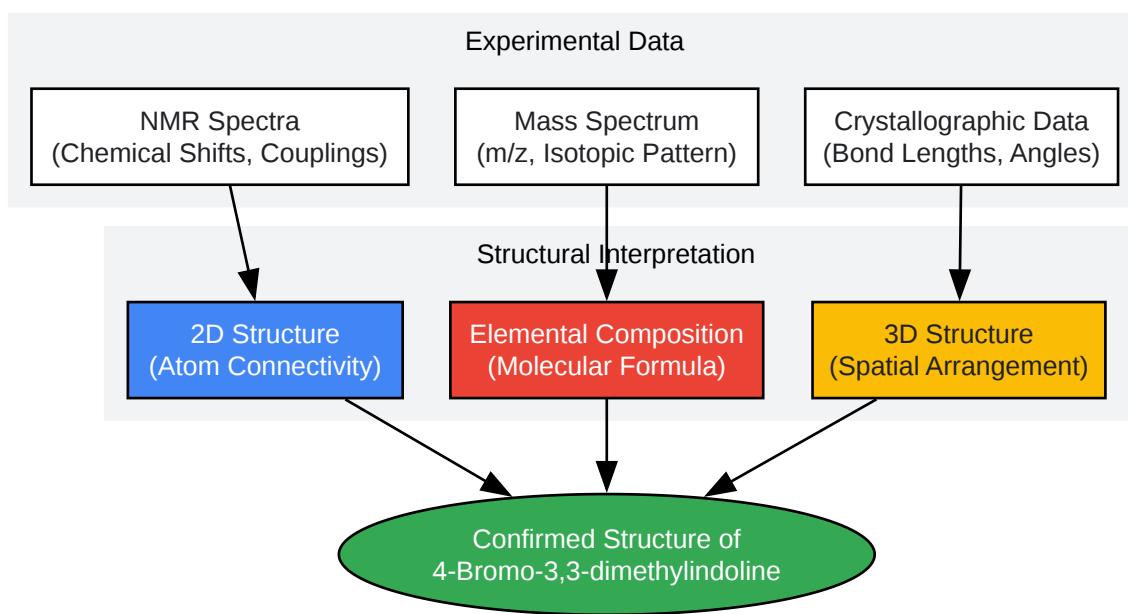


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Caption: Workflow for the synthesis and structural confirmation of **4-Bromo-3,3-dimethylindoline**.

Signaling Pathway and Logical Relationships

The structural information obtained from these experiments is interconnected and provides a comprehensive picture of the molecule.

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Caption: Logical relationship between experimental data and structural determination.

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